2,8-Dinitrodibenzothiophene
Overview
Description
2,8-Dinitrodibenzo[b,d]thiophene is a chemical compound with the molecular formula C12H6N2O4S. It is a derivative of dibenzothiophene, where two nitro groups are substituted at the 2 and 8 positions of the dibenzothiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dinitrodibenzo[b,d]thiophene typically involves the nitration of dibenzothiophene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration and degradation of the product .
Industrial Production Methods
Industrial production of 2,8-Dinitrodibenzo[b,d]thiophene follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .
Chemical Reactions Analysis
Types of Reactions
2,8-Dinitrodibenzo[b,d]thiophene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other substituents.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Major Products Formed
Reduction: 2,8-Diaminodibenzo[b,d]thiophene.
Substitution: Various substituted dibenzothiophenes depending on the nucleophile used.
Oxidation: Dibenzothiophene sulfoxides or sulfones.
Scientific Research Applications
2,8-Dinitrodibenzo[b,d]thiophene has several scientific research applications:
Environmental Studies: It is used as a marker for polycyclic aromatic sulfur heterocycles in environmental pollution studies, particularly in the analysis of particulate matter in air pollution.
Material Science: The compound is studied for its potential use in the development of advanced materials, including organic semiconductors and photovoltaic cells.
Chemical Research: It serves as a model compound for studying the reactivity and transformation of polycyclic aromatic sulfur heterocycles under various conditions.
Mechanism of Action
The mechanism of action of 2,8-Dinitrodibenzo[b,d]thiophene involves its interaction with various molecular targets and pathways:
Oxidative Stress: The compound can induce oxidative stress in biological systems by generating reactive oxygen species.
DNA Interaction: It can interact with DNA, leading to potential mutagenic effects.
Enzyme Inhibition: The compound may inhibit certain enzymes involved in detoxification processes, leading to increased toxicity.
Comparison with Similar Compounds
Similar Compounds
Dibenzothiophene: The parent compound without nitro groups.
2,8-Diaminodibenzo[b,d]thiophene: The reduced form with amino groups instead of nitro groups.
Dibenzothiophene sulfone: The oxidized form with sulfone groups.
Uniqueness
2,8-Dinitrodibenzo[b,d]thiophene is unique due to the presence of nitro groups, which significantly alter its chemical reactivity and properties compared to its parent compound and other derivatives. The nitro groups enhance its electron-withdrawing capability, making it more reactive in nucleophilic substitution reactions and more susceptible to reduction .
Properties
IUPAC Name |
2,8-dinitrodibenzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N2O4S/c15-13(16)7-1-3-11-9(5-7)10-6-8(14(17)18)2-4-12(10)19-11/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQHOWOVMXIROE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C3=C(S2)C=CC(=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404242 | |
Record name | 2,8-dinitrodibenzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60404242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109041-38-5 | |
Record name | 2,8-dinitrodibenzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60404242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,8-Dinitrodibenzothiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main sources of 2,8-Dinitrodibenzothiophene in the environment?
A1: Research suggests that this compound found in atmospheric PM2.5 primarily originates from two sources:
- Photooxidation of Polycyclic Aromatic Hydrocarbons: This process involves sunlight reacting with other Polycyclic Aromatic Hydrocarbons (PAHs) in the atmosphere, leading to the formation of this compound. []
- Biomass Burning: The combustion of organic matter, especially wood and agricultural waste, is another significant source of this compound in the environment. []
Q2: Why is this compound considered a concern in PM2.5?
A: this compound belongs to the Nitro Polycyclic Aromatic Hydrocarbons (NPAHs) family. These compounds raise concern due to their potential carcinogenic effects. They are found in PM2.5, which are fine inhalable particles that can penetrate deep into the lungs and potentially enter the bloodstream, posing health risks. []
Q3: How is this compound synthesized in a laboratory setting?
A: The synthesis of this compound involves a nitration reaction of dibenzothiophene. This method typically uses nitric acid, often in combination with other reagents, to introduce nitro groups (-NO2) to specific positions on the dibenzothiophene molecule. []
Q4: What analytical methods are used to detect and quantify this compound in environmental samples?
A4: While specific techniques aren't detailed in the provided abstracts, analysis of this compound in environmental samples like PM2.5 likely involves these steps:
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